molecular formula C10H5O9S3-3 B094074 1,3,6-Naphthalenetrisulfonic acid, sodium salt CAS No. 19437-42-4

1,3,6-Naphthalenetrisulfonic acid, sodium salt

Cat. No.: B094074
CAS No.: 19437-42-4
M. Wt: 365.3 g/mol
InChI Key: ZPBSAMLXSQCSOX-UHFFFAOYSA-K
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Description

Naphthalene trisulfonate is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of three sulfonic acid groups attached to a naphthalene ring. This compound is known for its excellent solubility in water and its stability under various conditions. It is widely used in various industrial applications, including as a dye intermediate and in organic synthesis.

Mechanism of Action

Target of Action

1,3,6-Naphthalenetrisulfonic acid, sodium salt is primarily used as an anionic chromophore . A chromophore is a part of a molecule responsible for its color. In the context of this compound, it is used in capillary electrophoresis .

Mode of Action

The compound interacts with its targets by acting as an anionic dopant for the polymerization of pyrrole . Dopants are substances that are introduced into a system to alter its conductive properties. In this case, the compound is used to enhance the polymerization process.

Result of Action

As an anionic dopant in the polymerization of pyrrole, the compound helps stabilize the formation of polypyrrole structures . This can influence the properties of the resulting material, potentially enhancing its conductivity and stability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the reaction environment can affect the efficiency of its role as a dopant . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

Preparation Methods

Naphthalene trisulfonate can be synthesized through a series of chemical reactions. The primary synthetic route involves the sulfonation of naphthalene using fuming sulfuric acid. The reaction proceeds as follows:

Chemical Reactions Analysis

Naphthalene trisulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert naphthalene trisulfonate into other derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Naphthalene trisulfonate can be compared with other similar compounds, such as:

Naphthalene trisulfonate is unique due to its three sulfonic acid groups, which provide enhanced solubility and stability compared to its disulfonate counterparts.

Properties

IUPAC Name

naphthalene-1,3,6-trisulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBSAMLXSQCSOX-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5O9S3-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19437-42-4
Record name 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalene-1,3,6-trisulphonic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-Naphthalenetrisulfonic acid, sodium salt
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1,3,6-Naphthalenetrisulfonic acid, sodium salt
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Reactant of Route 6
1,3,6-Naphthalenetrisulfonic acid, sodium salt

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